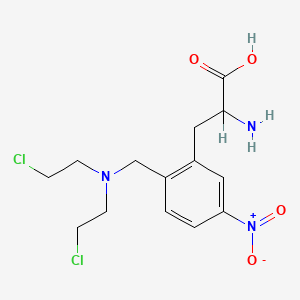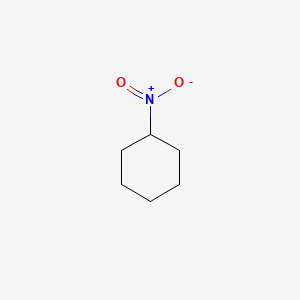
2'-C-metilcitidina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
NM107 tiene una amplia gama de aplicaciones de investigación científica:
Química: NM107 se utiliza como bloque de construcción para la síntesis de otros análogos de nucleósidos.
Biología: Se utiliza en estudios para comprender los mecanismos de replicación viral e inhibición.
Industria: NM107 se utiliza en el desarrollo de terapias antivirales y herramientas de diagnóstico.
Mecanismo De Acción
NM107 ejerce sus efectos antivirales inhibiendo la ARN polimerasa dependiente de ARN (RdRp) del VHC. Actúa como un terminador de cadena durante la síntesis de ARN viral, evitando la replicación del virus. El objetivo molecular de NM107 es la polimerasa NS5B del VHC, e interfiere con el proceso de replicación viral .
Análisis Bioquímico
Biochemical Properties
2’-C-Methylcytidine interacts with the RNA-dependent RNA polymerase (RdRp) of viruses . Upon phosphorylation into its 5-triphosphate form, 2’-C-Methylcytidine inhibits viral RNA chain elongation and viral RNA-dependent RNA polymerase activity . This interaction blocks the viral production of HCV RNA, thereby inhibiting viral replication .
Cellular Effects
2’-C-Methylcytidine has shown to have significant effects on various types of cells. For instance, it reduces the number of viral plaques in BHK-21 cells infected with Dengue type 2, Reovirus type 1, West Nile, and Yellow Fever RNA viruses . It also inhibits HCV replication and protects MDBK cells from infection with Bovine Virus Diarrhea Virus (BVDV) and Human Coronavirus (HCoV) .
Molecular Mechanism
The molecular mechanism of 2’-C-Methylcytidine involves its conversion into a 5-triphosphate form, which then inhibits viral RNA chain elongation and viral RNA-dependent RNA polymerase activity . This action blocks the viral production of HCV RNA, thereby inhibiting viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, 2’-C-Methylcytidine has shown to inhibit the replication of Infectious Pancreatic Necrosis Virus (IPNV) both in vitro and in vivo . It inhibits IPNV infection by inhibiting viral RNA replication rather than viral internalization or attachment .
Dosage Effects in Animal Models
In animal models, 2’-C-Methylcytidine has demonstrated protective effects against Norovirus-induced diarrhea and mortality . It markedly delayed the appearance of viral RNA and reduced viral RNA titers in the intestine, mesenteric lymph nodes, spleen, lungs, and stool .
Metabolic Pathways
The metabolism of 2’-C-Methylcytidine involves its conversion into a 5-triphosphate form, which then acts as a potent inhibitor of the HCV RNA-dependent RNA polymerase . This process is crucial for the antiviral activity of 2’-C-Methylcytidine .
Subcellular Localization
Given its role in inhibiting viral RNA replication, it is likely that it localizes to the sites of viral replication within cells .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
NM107 se puede sintetizar a través de un proceso de varios pasos a partir de la citidinaEsto generalmente se logra mediante una reacción de metilación utilizando yoduro de metilo en presencia de una base como el hidruro de sodio .
Métodos de Producción Industrial
La producción industrial de NM107 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye pasos de purificación como la cristalización y la cromatografía para aislar el producto deseado .
Análisis De Reacciones Químicas
Tipos de Reacciones
NM107 sufre varias reacciones químicas, que incluyen:
Oxidación: NM107 se puede oxidar para formar los correspondientes derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir NM107 en sus formas reducidas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Los reactivos nucleófilos como la azida de sodio se pueden utilizar para reacciones de sustitución.
Productos Mayores
Los productos principales formados a partir de estas reacciones incluyen varios derivados de NM107, que se pueden estudiar más a fondo para determinar sus actividades biológicas .
Comparación Con Compuestos Similares
Compuestos Similares
AT-527: Otro análogo de nucleósido con actividad antiviral contra el virus de la rubéola.
R1479: Un análogo de nucleósido que ha entrado en ensayos clínicos para el VHC.
Singularidad
NM107 es único debido a su amplia actividad antiviral de espectro y su inhibición específica de la polimerasa NS5B del VHC. A diferencia de otros análogos de nucleósidos, NM107 ha mostrado una potente actividad en varios tipos de células y tiene un alto índice de selectividad .
Propiedades
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-10(17)7(15)5(4-14)18-8(10)13-3-2-6(11)12-9(13)16/h2-3,5,7-8,14-15,17H,4H2,1H3,(H2,11,12,16)/t5-,7-,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUDLEUZKVJXSZ-VPCXQMTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174799 | |
| Record name | 2'-C-Methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20724-73-6 | |
| Record name | 2'-C-Methylcytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020724736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-C-methylcytidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13921 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2'-C-Methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20724-73-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-C-METHYLCYTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27FS20C1D8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


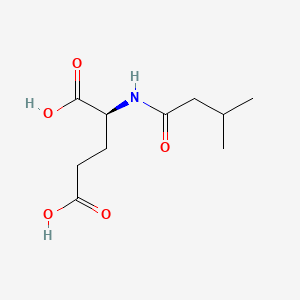
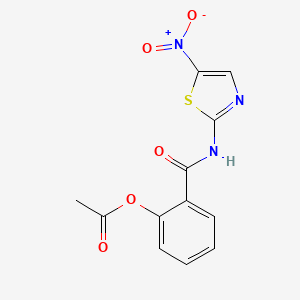
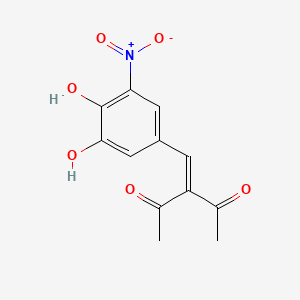

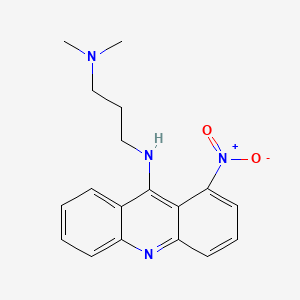
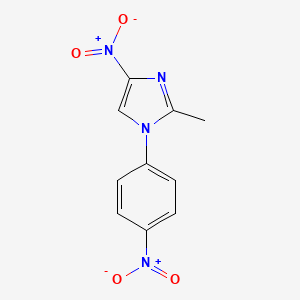

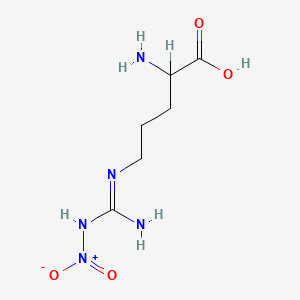
![2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid](/img/structure/B1678961.png)
